Boc-Cys(StBu)-OH

Catalog No.
S688719
CAS No.
30044-61-2
M.F
C12H23NO4S2
M. Wt
309.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Cys(StBu)-OH

CAS Number

30044-61-2

Product Name

Boc-Cys(StBu)-OH

IUPAC Name

(2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C12H23NO4S2

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

PPQRALRLGBAWHD-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O

Here are its key applications in scientific research:

Peptide Synthesis

Boc-Cys(StBu)-OH is a valuable building block for the construction of peptides containing the amino acid cysteine (Cys). The "Boc" and "StBu" groups are protecting groups that prevent unwanted reactions during peptide synthesis. The "Boc" group protects the amino group (NH2) of the cysteine, while the "StBu" group protects the thiol group (SH). Both protecting groups can be selectively removed under specific conditions to allow for controlled formation of peptide bonds.

This controlled approach to peptide synthesis is crucial for the development of various research tools and potential therapeutics, including:

  • Development of new drugs and vaccines: Researchers can use Boc-Cys(StBu)-OH to synthesize peptides that mimic specific viral or bacterial proteins, which can be used for developing vaccines or studying the interaction of pathogens with the immune system. [Source: National Institutes of Health, ]
  • Study of protein-protein interactions: By incorporating Boc-Cys(StBu)-OH into peptides, researchers can study how these peptides interact with other proteins, which can provide insights into cellular processes and disease mechanisms. [Source: ScienceDirect, ]
  • Development of peptide-based diagnostics: Researchers can design and synthesize peptides containing Boc-Cys(StBu)-OH that can specifically bind to disease-associated molecules, potentially leading to the development of new diagnostic tools for various diseases. [Source: National Center for Biotechnology Information, ]

Chemical Biology Studies

Beyond peptide synthesis, Boc-Cys(StBu)-OH can be used in various chemical biology studies due to the unique properties of the cysteine side chain.

  • Studying protein folding and stability: The thiol group of cysteine can form disulfide bonds with other cysteine residues, which play a crucial role in protein folding and stability. By incorporating Boc-Cys(StBu)-OH into peptides, researchers can investigate how these disulfide bonds affect protein structure and function. [Source: National Center for Biotechnology Information, ]
  • Development of drug delivery systems: The thiol group of cysteine can be used to attach various molecules to peptides, creating targeted drug delivery systems. Boc-Cys(StBu)-OH can be used as a starting point for synthesizing peptides with specific functionalities for drug delivery applications. [Source: National Center for Biotechnology Information, ]

Boc-Cys(StBu)-OH, also known as Boc-S-tert-butylmercapto-L-cysteine or Boc-Cys(tButhio)-OH, is a synthetically derived amino acid building block commonly used in peptide synthesis [, ]. It belongs to a class of protected amino acids where the amino group (NH2) is masked by a tert-butyloxycarbonyl (Boc) protecting group, while the thiol group (SH) is protected by a tert-butyl (StBu) group []. This selective protection allows for the controlled formation of peptide bonds during peptide synthesis.

The significance of Boc-Cys(StBu)-OH lies in its ability to incorporate the cysteine amino acid into peptides while maintaining its unique properties. Cysteine plays a crucial role in protein structure and function due to its reactive thiol group, which can form disulfide bridges with other cysteine residues, contributing to protein folding and stability. By utilizing Boc-Cys(StBu)-OH, researchers can introduce cysteine into peptides while ensuring the thiol group remains unreactive until deprotection steps are performed later in the synthesis process. This allows for the formation of complex peptide structures with defined disulfide linkages.


Molecular Structure Analysis

The key features of Boc-Cys(StBu)-OH's molecular structure include:

  • A central carbon chain containing a carboxylic acid group (COOH) at one end and a side chain with a chiral center (α-carbon) bonded to an amino group (NHBoc) and a thiol group (S-tBu) [, ].
  • The presence of the Boc group protects the amino group, preventing it from participating in undesired reactions during peptide synthesis.
  • The tert-butyl (StBu) group shields the thiol group, ensuring its reactivity is reserved for later stages of the process.

It's important to note the chirality of the α-carbon. Naturally occurring cysteine is L-cysteine, and Boc-Cys(StBu)-OH typically refers to the L-isomer, which is crucial for proper protein function.


Chemical Reactions Analysis

Boc-Cys(StBu)-OH participates in several key reactions during peptide synthesis:

  • Peptide Bond Formation: The deprotected carboxylic acid group of Boc-Cys(StBu)-OH reacts with the free amino group of another amino acid or peptide fragment, forming an amide bond (peptide bond) under appropriate coupling conditions. This process is repeated sequentially to build the desired peptide sequence.

Example (peptide bond formation between Boc-Cys(StBu)-OH and Glycine):

Boc-Cys(StBu)-OH + H-Gly-OH → Boc-Cys(StBu)-Gly-OH + H2O

  • Deprotection: After peptide synthesis, the Boc and StBu protecting groups are selectively removed using specific reagents. For Boc removal, acidic conditions are typically employed, while cleavage of the StBu group often involves thiol-disrupting reagents.

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₂H₂₃NO₄S₂ []
  • Molecular Weight: 309.45 g/mol []
  • Melting Point: 143-146 °C (literature) []
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Stability: Stable under dry conditions at room temperature [].

XLogP3

2.2

Sequence

X

Dates

Modify: 2023-08-15

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